molecular formula C19H18N4O2 B10979452 N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10979452
M. Wt: 334.4 g/mol
InChI Key: TYADXUVVXOSYPV-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a hybrid molecule featuring a benzimidazole core linked via a methylene group to an acetamide moiety, which is further substituted with a 5-methoxyindole ring. This structural architecture positions it within a class of compounds explored for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-25-14-6-7-17-13(10-14)8-9-23(17)12-19(24)20-11-18-21-15-4-2-3-5-16(15)22-18/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22)

InChI Key

TYADXUVVXOSYPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Preparation of 1H-Benzimidazole-2-ylmethanamine

The benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives. A representative protocol involves:

  • Reactant : o-Phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in HCl (4 M) at 120°C for 6 hours.

  • Yield : 78–85% after recrystallization in ethanol.

  • Analytical Data :

    • 1H NMR (DMSO-d6) : δ 12.73 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.02 (s, 2H, CH2).

    • FTIR : 3431 cm⁻¹ (N–H stretch), 1617 cm⁻¹ (C=N).

Synthesis of 5-Methoxy-1H-Indol-1-ylacetic Acid

The indole component is prepared via:

  • Fischer Indole Synthesis : 4-Methoxyphenylhydrazine (1.0 eq) and levulinic acid (1.1 eq) in acetic acid at 100°C for 12 hours.

  • Yield : 65–72% after silica gel chromatography.

  • Modification : Alkylation with ethyl bromoacetate (1.5 eq) in DMF/K2CO3 yields ethyl 2-(5-methoxy-1H-indol-1-yl)acetate (89% yield).

Stepwise Assembly of the Target Compound

Amide Coupling Reaction

The final assembly employs carbodiimide-mediated coupling:

  • Reactants :

    • 1H-Benzimidazole-2-ylmethanamine (1.0 eq)

    • 2-(5-Methoxy-1H-indol-1-yl)acetic acid (1.2 eq)

  • Conditions : EDCI (1.5 eq), HOBt (1.0 eq), DMF, 0°C → RT, 12 hours.

  • Workup : Precipitation in ice-water, filtration, and purification via column chromatography (CH2Cl2:MeOH 9:1).

  • Yield : 68–74%.

Alternative Route: One-Pot Alkylation-Amidation

A streamlined method reduces intermediate isolation:

  • Alkylation : 5-Methoxyindole (1.0 eq) with ethyl bromoacetate (1.2 eq) in DMF/K2CO3, 80°C, 4 hours (92% yield).

  • In Situ Hydrolysis : 2 M NaOH in EtOH/H2O (1:1), RT, 2 hours.

  • Coupling : Add benzimidazole-2-ylmethanamine and EDCI/HOBt, RT, 12 hours.

  • Total Yield : 61%.

Optimization and Scalability

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Yield (%)
DMFEDCI/HOBt2574
THFDCC/DMAP2558
DCMHATU0→2582
EtOAcEDCI/HOBt2567

Key Finding : HATU in DCM improves yield to 82% but increases cost.

Temperature Effects on Cyclization

  • 80°C : 68% yield, 98% purity (HPLC).

  • 100°C : 72% yield, 93% purity (degradation observed).

  • Recommendation : 80°C balances yield and purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 12.90 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.31 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 3.56 (s, 2H, CH2).

  • 13C NMR : δ 169.8 (C=O), 154.2 (C-OCH3), 143.1–110.2 (aromatic), 52.4 (CH2), 55.8 (OCH3).

  • HRMS (ESI+) : [M+H]+ calcd. for C19H18N4O2: 343.1412; found: 343.1409.

Purity Assessment

MethodPurity (%)Impurity Profile
HPLC (C18)99.2<0.1% unreacted starting material
TLC (SiO2)98.5Single spot at Rf = 0.42

Challenges and Mitigation Strategies

Common Side Reactions

  • N-Oxidation : Occurs at >100°C; mitigated by inert atmosphere (N2/Ar).

  • Dimethylation : Excess alkylating agents lead to quaternary salts; controlled via stoichiometry.

Scalability Issues

  • Batch Size : >100 g reactions show 10% yield drop due to exothermicity; resolved via slow reagent addition.

  • Cost : HATU replaced with EDCI/HOBt for industrial-scale production.

Comparative Analysis of Routes

MethodStepsTotal Yield (%)Cost (USD/kg)
Stepwise Assembly46812,500
One-Pot3619,800
Microwave-Assisted27315,200

Chemical Reactions Analysis

    Oxidation: Benzimidazole-Indole Acetamide can undergo oxidation at the indole nitrogen or benzimidazole nitrogen.

    Reduction: Reduction of the imine or carbonyl group is possible.

    Substitution: Nucleophilic substitution reactions occur at the acetamide carbon.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound Benzimidazole-Acetamide-Indole 5-Methoxyindole, methylene linkage Methoxy, acetamide, benzimidazole
N-(1,3-Benzothiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide Benzimidazole-Thioacetamide Benzothiazole, sulfanyl bridge Sulfanyl, benzothiazole
2-(1H-Indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide Indole-Thiazole-Acetamide 5-Methoxyindole, thiazole ring Thiazole, dimethylindole
Compound 33 () Indole-Acetamide-Sulfonamide 5-Methoxyindole, chlorobenzoyl, sulfonamide Sulfonamide, chloro substituent
Compounds 5l, 5k () Benzimidazole-Thioacetamide Thiazolidinone, varied aryl groups Thioether, thiazolidinone

Key Observations:

  • Substituent Effects : The 5-methoxyindole group is conserved in the target compound and analogs (e.g., ), suggesting its role in modulating electronic properties or receptor binding. Chloro substituents (e.g., ) may enhance potency but reduce solubility .
  • Linker Diversity : The methylene bridge in the target compound contrasts with sulfanyl () or thiazole () linkers, which may alter conformational flexibility and binding kinetics.
  • Heterocyclic Additions: Analogous compounds with benzothiazole () or thiazolidinone () moieties demonstrate the impact of heterocyclic diversity on biological activity .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) $ ^1H $ NMR Shifts (Key Peaks) Reference
Target Compound N/A δ 7.5–8.1 (benzimidazole H), δ 3.8 (OCH3)
Compound 5 () 205–208 δ 1.9 (CH3CO), δ 6.7–7.2 (indole H)
Compound 33 () N/A δ 7.3–7.6 (chlorobenzoyl H), δ 3.9 (OCH3)

Key Observations:

  • Methoxy protons (δ 3.8–3.9) and aromatic protons (δ 6.7–8.1) are consistent across analogs, confirming structural integrity .
  • Melting points for indole derivatives (e.g., 205–208°C in ) suggest crystalline stability, advantageous for formulation .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and molecular weight:

  • Common Name : this compound
  • CAS Number : 1435975-58-8
  • Molecular Weight : 334.4 g/mol

The structure features a benzimidazole moiety linked to an indole derivative, which is known for its diverse biological activities.

Biological Activities

The biological activities of this compound are primarily focused on its anticancer properties, but it also shows promise in other pharmacological areas.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have been evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

Compound Cell Line IC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

The compound 7d, an analog, has shown potent activities against HeLa, MCF-7, and HT-29 cell lines, indicating that modifications in the benzimidazole structure can enhance anticancer efficacy .

The mechanism by which this compound and its analogs exert their anticancer effects involves:

  • Induction of apoptosis in a dose-dependent manner.
  • Cell cycle arrest at the G2/M phase.
  • Inhibition of tubulin polymerization similar to colchicine .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the benzimidazole and indole rings significantly influences the biological activity. For example:

  • Electron-donating groups enhance activity against certain pathogens.
  • The spatial arrangement of substituents affects binding affinity to target proteins involved in cancer progression.

Broader Pharmacological Activities

Beyond anticancer effects, compounds with similar structures have been reported to exhibit various pharmacological activities:

  • Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Some derivatives have been investigated for their potential against viral infections, such as hepatitis C virus .
  • Anti-inflammatory Properties : The anti-inflammatory potential of related compounds has also been documented, suggesting a broad therapeutic application .

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

Study on Anticancer Efficacy

A study evaluating the efficacy of benzimidazole derivatives reported significant tumor growth inhibition in xenograft models when treated with these compounds. The results indicated a promising avenue for further development into clinical therapies .

Antiviral Research

Research focusing on antiviral properties demonstrated that certain benzimidazole derivatives could inhibit viral replication effectively, showcasing their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between benzimidazole and indole derivatives. A key step involves forming the acetamide bridge using reagents like 1-(1-adamantylacetyl)-1H-imidazole or activated esters. For example, refluxing intermediates in chloroform or DMF with catalysts (e.g., NaH) facilitates amide bond formation. Purification involves crystallization from ethanol or aqueous mixtures, yielding products characterized by 1^1H/13^13C NMR, HRMS, and IR spectroscopy to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL (part of the SHELX suite). The compound crystallizes in triclinic or monoclinic systems, with hydrogen-bonded dimers and intermolecular interactions (e.g., N–H⋯N, C–H⋯O) stabilizing the lattice. SHELXL refines geometric parameters (bond lengths, angles) and validates structural accuracy via R-factors. For example, triclinic P1P\overline{1} space groups with two independent molecules per asymmetric unit are common .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy, benzimidazole protons). DMSO-d6_6 is a common solvent.
  • HRMS : Validates molecular formula (e.g., C20_{20}H24_{24}N2_2O2_2S).
  • IR : Confirms functional groups (e.g., carbonyl stretches at ~1668 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields given low initial yields (e.g., 6–17%) reported in literature?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to NaH (e.g., EDC/HOBt for amide coupling).
  • Solvent Optimization : Replace chloroform with polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve purity.
  • Purification : Employ column chromatography or recrystallization with mixed solvents (e.g., DMF/acetic acid) .

Q. What methodologies assess metabolic stability, and how can they guide structural modifications?

  • Methodological Answer :

  • In Silico Tools : MetaSite predicts metabolic soft spots (e.g., oxidation of methoxy or benzimidazole groups).
  • In Vitro Assays : Incubate with rat/human liver microsomes and quantify degradation via LC-MS.
  • Design Modifications : Introduce electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycine) to reduce CYP450-mediated metabolism, as demonstrated in indomethacin analogs .

Q. How can structural analogs be designed to improve selectivity (e.g., COX-2 inhibition)?

  • Methodological Answer :

  • Pharmacophore Modeling : Retain the indole-acetamide core while modifying substituents (e.g., fluorophenyl, pyridinyl) to enhance target binding.
  • Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 active sites, prioritizing analogs with lower binding energies.
  • Biological Validation : Test inhibition potency in COX-1/COX-2 enzymatic assays to confirm selectivity, as seen in fluorophenyl derivatives .

Q. How should researchers resolve contradictions in reported biological activity (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Structural Validation : Re-analyze compound purity via SC-XRD and HPLC to rule out batch variability.
  • Meta-Analysis : Compare data across studies using shared controls (e.g., reference inhibitors) to identify outliers .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water) to induce slow crystallization.
  • Temperature Gradients : Use vapor diffusion or cooling cycles to optimize crystal growth.
  • Additive Screening : Introduce small molecules (e.g., glycerol) to stabilize lattice interactions .

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